3-(2-methanesulfonylethoxy)pyridin-2-amine
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Overview
Description
3-(2-methanesulfonylethoxy)pyridin-2-amine is a chemical compound with the molecular formula C8H12N2O3S. It is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a 2-methanesulfonylethoxy group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methanesulfonylethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable methanesulfonylating agent. One common method involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminopyridine attacks the methanesulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methanesulfonylethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or iodine can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-(2-methanesulfonylethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2-methanesulfonylethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibition properties.
2-aminopyrimidine derivatives: Exhibits antitrypanosomal and antiplasmodial activities.
Uniqueness
3-(2-methanesulfonylethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methanesulfonylethoxy group provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1178934-00-3 |
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Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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